![molecular formula C3H4ClI B2507641 2-Chloro-3-iodoprop-1-ene CAS No. 39557-31-8](/img/structure/B2507641.png)
2-Chloro-3-iodoprop-1-ene
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Description
2-Chloro-3-iodoprop-1-ene is a synthetic chemical used as a reagent in organic synthesis . It has a molecular weight of 202.42 and its IUPAC name is 2-chloro-3-iodo-1-propene .
Synthesis Analysis
2-Chloro-3-iodoprop-1-ene has been shown to react with alkyl halides, acyl halides, and anilines to produce β-chloro ketones, α,β-unsaturated esters, and chloroamidine . A typical experimental procedure for 2-(2-chloroallyl)-benzoic acid formation involves the use of aryl iodide in anhydrous THF, cooled to -40 °C, to which i-PrMgCl (2 M in THF, 2 mmol) is slowly added .Molecular Structure Analysis
The InChI code for 2-Chloro-3-iodoprop-1-ene is 1S/C3H4ClI/c1-3(4)2-5/h1-2H2 and the InChI key is BSQHVKZJTOVHBK-UHFFFAOYSA-N .Chemical Reactions Analysis
As a reagent in organic synthesis, 2-Chloro-3-iodoprop-1-ene reacts with alkyl halides, acyl halides, and anilines to produce β-chloro ketones, α,β-unsaturated esters, and chloroamidine .Physical And Chemical Properties Analysis
2-Chloro-3-iodoprop-1-ene has a molecular weight of 202.42 . The chemical formula is C3H4ClI . The melting point and boiling point are not specified in the search results.Scientific Research Applications
Organic Synthesis
2-Chloro-3-iodoprop-1-ene is widely used in organic synthesis as a versatile building block. Its dual halogen functionality allows for various substitution reactions, making it valuable for constructing complex organic molecules. Researchers often use it to introduce chloro and iodo groups into target compounds, facilitating the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Cross-Coupling Reactions
In the realm of cross-coupling reactions, 2-Chloro-3-iodoprop-1-ene serves as a crucial reagent. Its structure is particularly suited for palladium-catalyzed coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds, including natural products and polymers .
properties
IUPAC Name |
2-chloro-3-iodoprop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClI/c1-3(4)2-5/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHVKZJTOVHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CI)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-iodoprop-1-ene | |
CAS RN |
39557-31-8 |
Source
|
Record name | 2-chloro-3-iodoprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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